molecular formula C15H11FO B1588617 4'-Fluorochalcone CAS No. 399-10-0

4'-Fluorochalcone

Cat. No.: B1588617
CAS No.: 399-10-0
M. Wt: 226.24 g/mol
InChI Key: VKNQSJQWRINEFS-UHFFFAOYSA-N
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Description

4’-Fluorochalcone is a chemical compound with the molecular formula C15H11FO. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Fluorochalcone may involve solvent-free methods to minimize waste and environmental impact. This can be achieved by grinding the reactants together in the presence of a base, eliminating the need for solvents and reducing the generation of hazardous materials .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluorochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert 4’-Fluorochalcone into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4’-Fluorochalcone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluorochalcone involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of enzymes, modulation of signaling pathways, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

  • 4’-Chlorochalcone
  • 4’-Methoxychalcone
  • 4’-Methylchalcone

Comparison: 4’-Fluorochalcone is unique due to the presence of the fluorine atom, which imparts distinct physical and chemical properties. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s biological activity and stability compared to its analogs with different substituents .

Biological Activity

4'-Fluorochalcone is a synthetic compound belonging to the chalcone family, characterized by a fluorine atom at the para position of the aromatic ring. This modification can significantly enhance the biological activity of chalcones, making them promising candidates for therapeutic applications. This article explores the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

  • IUPAC Name: (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one
  • Molecular Formula: C15H11FO
  • Molecular Weight: 226.25 g/mol
  • Appearance: Yellow crystalline powder
  • Melting Point: Approximately 87°C

The presence of the fluorine atom is known to enhance membrane permeability and biological activity compared to non-fluorinated analogs.

Anti-Cancer Properties

Chalcones, including this compound, have demonstrated significant anti-cancer properties through various mechanisms:

  • Induction of Apoptosis: Studies indicate that chalcones can trigger programmed cell death in cancer cells. For instance, 4'-amino-4-fluorochalcone has shown promising results against gastric cancer cell lines with an IC50 value of 7.44 µM, outperforming standard treatments like 5-fluorouracil (MIC = 29.19 µM) .
  • Inhibition of Cell Proliferation: Research has shown that chalcones can inhibit the proliferation of various cancer cell lines. For example, in tests involving human colon cancer cell lines (HT-29, LS180), certain chalcone derivatives exhibited IC50 values ranging from 1.43 to 1.98 µg/mL .

Anti-Inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties:

  • Enzyme Inhibition: Compounds like 4'-amino-4-fluorochalcone have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases . This inhibition suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of chalcones has gained attention due to rising antibiotic resistance:

  • Broad-Spectrum Activity: Studies have reported that this compound exhibits antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy against fungi such as Candida albicans has also been noted .

Comparative Analysis of Chalcone Derivatives

The following table summarizes key properties and activities of various chalcone derivatives compared to this compound:

Compound NameStructure TypeAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Chalcone Basic structureModerateModerateModerate
This compound Fluorinated chalconeHigh (IC50 = 7.44 µM)Broad-spectrumStrong (MPO inhibition)
2',4'-Dichlorochalcone Halogenated chalconeIncreasedModerateModerate
3-Fluorochalcone Fluorinated chalconeModerateSimilarModerate

Case Studies

  • Gastric Cancer Treatment:
    • A study evaluated the effects of various aminochalcones on SGC7901 gastric cancer cells, highlighting the superior efficacy of 4'-amino-4-fluorochalcone with an MIC value of 7.44 µM .
  • Inflammation and MPO Inhibition:
    • Research demonstrated that compounds like 4'-amino-4-fluorochalcone exhibit strong inhibition of MPO, suggesting potential use in managing inflammatory diseases .
  • Antimicrobial Efficacy:
    • A comparative study showed that fluorinated chalcones displayed enhanced antimicrobial activity against resistant strains of bacteria and fungi, indicating their potential role in combating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Fluorochalcone, and how can purity (>98%) be validated experimentally?

  • Methodological Answer : The synthesis of this compound typically involves Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetophenone derivatives under basic conditions. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and melting point analysis (79–80°C) . Nuclear magnetic resonance (NMR), including 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra, is critical for structural confirmation. For example, 19F^{19}\text{F} NMR peaks at δ −113 to −115 ppm confirm fluorine substitution .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies require controlled experiments assessing degradation under factors like temperature (e.g., 25°C vs. 4°C), humidity, and light exposure. Techniques include:

  • Chromatography : HPLC to monitor degradation products.
  • Spectroscopy : FTIR to detect functional group alterations.
  • Thermogravimetric Analysis (TGA) : To determine thermal decomposition thresholds (e.g., boiling point 358°C at 760 mmHg) .

Q. What structural analogs of this compound have been studied, and how do substitutions impact physicochemical properties?

  • Methodological Answer : Modifications like methoxy or halogen substitutions alter logP (lipophilicity) and bioactivity. For example:

CompoundlogPMelting Point (°C)
This compound4.2379–80
4-Methoxy-4'-fluorochalcone3.98117–122
Comparative analyses using X-ray crystallography (e.g., P21/c space group in cyano analogs) reveal steric and electronic effects of substituents .

Advanced Research Questions

Q. How does this compound suppress NF-κB-mediated inflammation, and what experimental models validate its mechanism?

  • Methodological Answer : In RAW 264.7 macrophage cells, this compound derivatives inhibit NF-κB nuclear translocation by blocking IκBα phosphorylation. Key steps:

In vitro assays : Measure TNF-α/IL-6 levels via ELISA after LPS stimulation.

Western blotting : Quantify phosphorylated IκBα and p65 subunit.

Molecular docking : Simulate binding affinity to NF-κB p50/p65 heterodimers.
Studies show IC50_{50} values <10 μM in adjuvant-induced arthritis models .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

  • Pharmacokinetic Profiling : Assess plasma half-life using LC-MS/MS.
  • Metabolite Identification : Use hepatic microsomes to detect phase I/II metabolites.
  • Formulation Optimization : Nanoencapsulation to enhance solubility (logP = 4.23 suggests high lipophilicity) .
    For example, low oral bioavailability in rodents may necessitate intraperitoneal administration for therapeutic effects .

Q. What computational methods predict the bioactivity of this compound derivatives against novel targets?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values.
  • Molecular Dynamics (MD) : Simulate binding stability to targets like COX-2 or iNOS.
  • ADMET Prediction : Use SwissADME to forecast absorption and toxicity.
    Studies on 3,4,5-trimethoxy-4′-fluorochalcone demonstrate predictive accuracy (R2^2 > 0.85) for anti-inflammatory activity .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., 10–100 μM).
  • Principal Component Analysis (PCA) : Identify toxicity biomarkers in metabolomic datasets .

Q. Guidelines for Methodological Rigor

  • Structural Characterization : Always cross-validate NMR, HRMS, and crystallographic data for novel derivatives .
  • Biological Replicates : Use n ≥ 3 in cell-based assays to account for variability .
  • Negative Controls : Include chalcone-free controls to isolate compound-specific effects .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQSJQWRINEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032077
Record name 4'-Fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-10-0
Record name 4'-Fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 6
4'-Fluorochalcone

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